molecular formula C18H15ClN4OS2 B2565865 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-92-4

3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Numéro de catalogue: B2565865
Numéro CAS: 847400-92-4
Poids moléculaire: 402.92
Clé InChI: LEABZNGZGSQUCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((5-((3-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 4-methyl-4H-1,2,4-triazole ring. The triazole moiety is further substituted with a 3-chlorobenzylthio group. While direct evidence of its applications is absent in the provided materials, analogous compounds (e.g., thiazole-oxadiazole hybrids) are explored for anticancer activity, suggesting possible therapeutic relevance .

Propriétés

IUPAC Name

3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS2/c1-22-16(10-23-14-7-2-3-8-15(14)26-18(23)24)20-21-17(22)25-11-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEABZNGZGSQUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative that combines the triazole and thiazole moieties, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17ClN4OS\text{C}_{19}\text{H}_{17}\text{ClN}_{4}\text{OS}

This compound features a triazole ring linked to a thiazole ring through a methylene bridge, with a chlorobenzyl group contributing to its biological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole moiety enhances this activity. For instance, compounds similar to the one under study have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL, indicating potent antibacterial activity .

Anticancer Potential

Triazole-containing compounds are also recognized for their anticancer properties. Studies have demonstrated that certain triazoles exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The SAR analysis suggests that modifications at specific positions on the triazole ring can significantly enhance anticancer activity. For example, methyl substitutions at the 4-position have been linked to increased potency .

Antifungal Activity

The antifungal efficacy of triazoles is well-documented, particularly in the treatment of fungal infections like candidiasis. The compound's structural features may contribute to its ability to inhibit fungal growth effectively. Triazoles work by inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for their survival .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

Modification Effect on Activity
Methyl group at C-4Increases anticancer potency
Chlorobenzyl substitutionEnhances antimicrobial efficacy
Thiazole ring presenceEssential for antifungal and anticancer activities

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated a series of triazole derivatives against Staphylococcus aureus. The compound exhibited an MIC of 0.5 μg/mL, significantly lower than conventional antibiotics like vancomycin .
  • Cytotoxicity Assays : In vitro assays using MCF-7 cell lines revealed that derivatives with thiazole rings showed IC50 values ranging from 1.61 to 1.98 µg/mL, demonstrating comparable efficacy to doxorubicin .

Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-triazole moiety is recognized for its broad-spectrum antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant antibacterial and antifungal activities. The compound may function similarly, potentially inhibiting pathogens such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A series of triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that compounds like 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one could be developed as effective antimicrobial agents .

Anticancer Properties

Research has shown that thiazole-containing compounds possess anticancer activities. The incorporation of the benzo[d]thiazole moiety may enhance the compound's ability to target cancer cells.

  • Case Study : Analogues of thiazole derivatives have been tested against various cancer cell lines such as HCT-116 and HepG2. These studies revealed that certain substitutions on the thiazole ring significantly improved efficacy against these cancer types .

Antifungal Activity

The compound's structure suggests potential antifungal properties, particularly against strains resistant to conventional treatments.

  • Research Insight : Triazole derivatives have been shown to inhibit fungal growth effectively, with some compounds exhibiting potency comparable to established antifungal agents like fluconazole .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzo[d]thiazol-2(3H)-one Derivatives

Example : 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf)

  • Structural Differences : The target compound replaces 3hf’s ethyl and bulky (4-methoxyphenyl)(o-tolyl)methyl substituents with a triazole-linked 3-chlorobenzylthio group.

Triazole-Containing Heterocycles

Example: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole

  • Structural Differences : This compound features a thiadiazole-thioether linkage instead of the target’s benzothiazolone-triazole system.
  • Synthetic Parallels : Both compounds utilize thioether linkages and multi-step syntheses involving nucleophilic substitutions (e.g., thiosemicarbazide derivatives) .

Hybrid Heterocyclic Systems

Example : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Structural Differences : The oxadiazole-thiazole hybrid in lacks the triazole and chlorobenzylthio groups present in the target compound.
  • Functional Insights : Hybrid systems like these are designed to enhance bioactivity; the target’s triazole-thiazole framework may offer unique binding interactions compared to oxadiazole-based analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Potential Bioactivity Synthetic Method Highlights
Target Compound Benzo[d]thiazol-2(3H)-one + triazole 3-Chlorobenzylthio, methyl groups Hypothesized anticancer activity Likely multi-step nucleophilic substitutions
3hf () Benzo[d]thiazol-2(3H)-one Ethyl, (4-methoxyphenyl)(o-tolyl)methyl Unreported Friedel-Crafts alkylation
Oxadiazole-thiazole hybrid () Thiazole + oxadiazole Substituted oxadiazole Anticancer (proposed) Condensation and cyclization
Chakib et al. pyrazolone () Pyrazolone + benzothiazole Allyl, methyl, phenyl Structural studies Alkylation and heterocyclization

Research Findings and Implications

  • Structural Trends : Chloro and thioether substituents (as in the target compound) are associated with increased metabolic stability and target binding in medicinal chemistry .
  • Synthetic Robustness : Methods from (e.g., thiosemicarbazide-based syntheses) are adaptable to the target’s triazole-thiazole system, though steric hindrance from the 3-chlorobenzyl group may necessitate optimized conditions .
  • Contradictions : While methoxy groups (e.g., in 3hf) improve solubility, the target’s chloro substituent may prioritize lipophilicity over aqueous compatibility, impacting bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.